molecular formula C12H10N2O3 B8451141 Methyl 3-(6-oxo-1,6-dihydropyridazin-4-yl)benzoate

Methyl 3-(6-oxo-1,6-dihydropyridazin-4-yl)benzoate

Cat. No.: B8451141
M. Wt: 230.22 g/mol
InChI Key: QBZRFRHBNHMGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(6-oxo-1,6-dihydropyridazin-4-yl)benzoate is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

methyl 3-(6-oxo-1H-pyridazin-4-yl)benzoate

InChI

InChI=1S/C12H10N2O3/c1-17-12(16)9-4-2-3-8(5-9)10-6-11(15)14-13-7-10/h2-7H,1H3,(H,14,15)

InChI Key

QBZRFRHBNHMGDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=O)NN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dichloro(bis{di-tert-butyl[4-(dimethylamino)phenyl]phosphoranyl})palladium (85 mg, 0.12 mmol) was added to a mixture of 5-chloropyridazin-3(4H)-one (0.52 g, 4.0 mmol, Maybridge, Cat. No. MO08305), [3-(methoxycarbonyl)phenyl]boronic acid (0.864 g, 4.80 mmol, Aldrich, Cat. No. 591130) and sodium carbonate (0.85 g, 8.0 mmol) in 1,4-dioxane (9 mL) and water (1 mL). The reaction mixture was vacuumed and refilled with nitrogen 3 times. The reaction was stirred at 95° C. overnight. To this reaction mixture was added dioxane (3.0 ml) and water (10 ml) and then filtered, washed with acetonitrile/water, dried to provide the pure product (0.86 g). LCMS (M+H)+: m/z=231.1
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.85 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
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solvent
Reaction Step Four
Name
5-chloropyridazin-3(4H)-one
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0 (± 1) mol
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reactant
Reaction Step Five
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85 mg
Type
catalyst
Reaction Step Five
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Quantity
10 mL
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solvent
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six

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